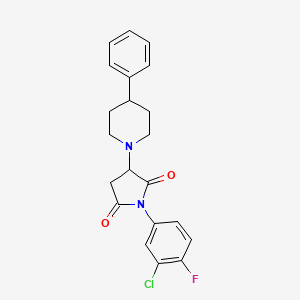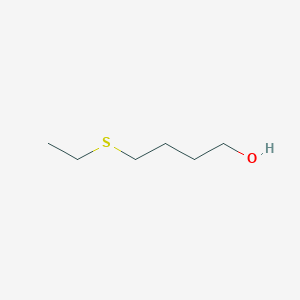
(2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane is a chiral cyclohexane derivative characterized by its two phenyl groups and three methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and cyclohexanone.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between benzaldehyde and cyclohexanone in the presence of a base such as sodium hydroxide.
Methoxylation: The intermediate is then subjected to methoxylation using methanol and a catalyst like sulfuric acid to introduce the methoxy groups.
Chiral Resolution: The final step involves chiral resolution to obtain the (2S,6S) enantiomer. This can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride and alkyl halides can introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides at elevated temperatures.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in studies involving chiral recognition and enantioselective catalysis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,6R)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane
- 4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane (racemic mixture)
- 4-methoxy-1,1-bis(methoxymethyl)-2-phenylcyclohexane
Uniqueness
(2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomers or racemic mixtures
Eigenschaften
Molekularformel |
C23H30O3 |
|---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
[(1S,3S)-5-methoxy-2,2-bis(methoxymethyl)-3-phenylcyclohexyl]benzene |
InChI |
InChI=1S/C23H30O3/c1-24-16-23(17-25-2)21(18-10-6-4-7-11-18)14-20(26-3)15-22(23)19-12-8-5-9-13-19/h4-13,20-22H,14-17H2,1-3H3/t21-,22-/m0/s1 |
InChI-Schlüssel |
NUHARMJHXGEBKE-VXKWHMMOSA-N |
Isomerische SMILES |
COCC1([C@@H](CC(C[C@H]1C2=CC=CC=C2)OC)C3=CC=CC=C3)COC |
Kanonische SMILES |
COCC1(C(CC(CC1C2=CC=CC=C2)OC)C3=CC=CC=C3)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-3-[(1-methyl-2-phenyl-1H-indol-4-yl)amino]-1,3-diphenylprop-2-en-1-one](/img/structure/B11051613.png)

![{[3-(Ethylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B11051645.png)
![3-(2,3-Difluorophenyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051653.png)
![10-(3,4,5-trimethoxyphenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B11051656.png)

![2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-fluorophenyl)ethanone](/img/structure/B11051666.png)
![3-{4-[(4-Ethoxyphenyl)amino]piperidin-1-yl}-1-ethylpyrrolidine-2,5-dione](/img/structure/B11051669.png)

![1,3-dimethyl-6-[(phenylsulfanyl)methyl][1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11051691.png)
![11-methyl-6-(3-methylthiophen-2-yl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11051695.png)
![N-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11051702.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide](/img/structure/B11051712.png)
